Chalcogen vs. Halogen Bonding: Charge Density Analysis
Experimental charge density analysis via QTAIM (Quantum Theory of Atoms in Molecules) on 4,7-dibromo-5,6-dinitro-2,1,3-benzothiadiazole provides direct quantitative comparison between the chalcogen bond (S···O) and the halogen bond (Br···N) within the same crystal lattice. The electron density at the bond critical point (ρ_bcp) for the chalcogen bond S···O is significantly higher than that for the halogen bond Br···N, and the corresponding interaction energy is larger for the chalcogen bond [1]. This represents a rare experimental benchmark where chalcogen bonding is demonstrated to be the dominant directional interaction, in contrast to the typical behavior in halogenated aromatics lacking nitro groups, where halogen bonding is often the primary structure-directing force [2].
| Evidence Dimension | Electron density at bond critical point (ρ_bcp) and interaction energy for noncovalent interactions |
|---|---|
| Target Compound Data | Chalcogen bond (S···O): ρ_bcp ≈ 0.065–0.075 e Å⁻³; Interaction energy ≈ −10 to −12 kJ mol⁻¹. Halogen bond (Br···N): ρ_bcp ≈ 0.045–0.055 e Å⁻³; Interaction energy ≈ −6 to −8 kJ mol⁻¹. |
| Comparator Or Baseline | Typical halogen bond in non-nitrated bromo-aromatics: ρ_bcp ≈ 0.03–0.05 e Å⁻³; interaction energy ≈ −3 to −6 kJ mol⁻¹. |
| Quantified Difference | Chalcogen bond interaction energy is approximately 1.5–2× larger than the halogen bond in the same crystal, and both are enhanced relative to non-nitrated analogs. |
| Conditions | Single-crystal X-ray diffraction at 100 K with multipole refinement; QTAIM topological analysis; J. Phys. Chem. B 2015, 119, 11382–11390. |
Why This Matters
This experimentally quantified dominance of chalcogen bonding over halogen bonding is unique to the dual nitro/bromo substitution pattern and is critical for crystal engineering applications where directional chalcogen bonding is desired.
- [1] Pavan, M. S.; Jana, A. K.; Natarajan, S.; Guru Row, T. N. J. Phys. Chem. B 2015, 119, 11382–11390. View Source
- [2] Thomas, S. P.; Dikundwar, A. G.; Sarkar, S.; Pavan, M. S.; Pal, R.; Hathwar, V. R.; Row, T. N. G. Molecules 2022, 27 (12), 3690. View Source
